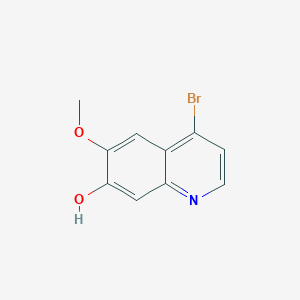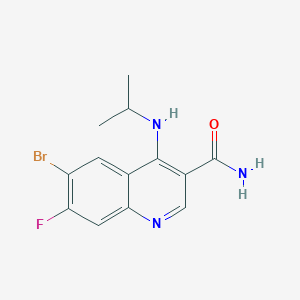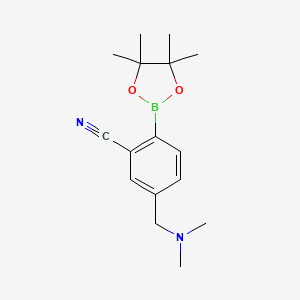![molecular formula C9H8BrN3O2 B15364287 2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyrazine ring, making it part of the pyrazolo[1,5-a]pyrazine family. These types of compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditions For instance, the preparation might start with the bromination of a pyrazole derivative, followed by methoxylation and methylation steps
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of robust catalysts might be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential antimicrobial and antiviral agents.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present.
Pyrrolopyrazines: Another class of nitrogen-containing heterocycles with similar biological activities.
Uniqueness
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and methyl groups, along with the carboxaldehyde functionality, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-7-9(15-2)11-6(4-14)3-13(7)12-8(5)10/h3-4H,1-2H3 |
InChI Key |
VEUQSDLHOPKYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=CN2N=C1Br)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


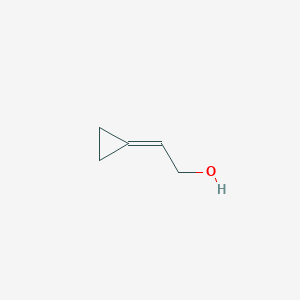
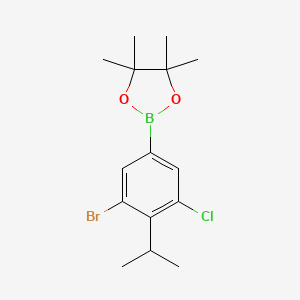
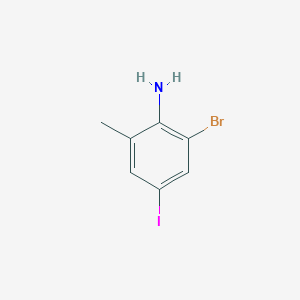
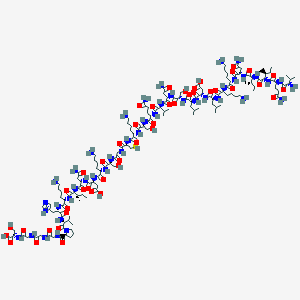
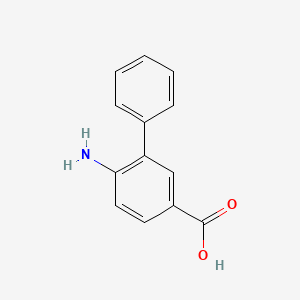
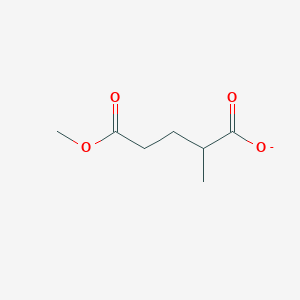
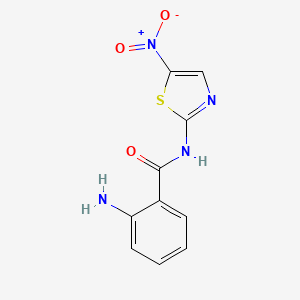
![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)
![5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15364233.png)
![5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B15364255.png)
![8-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B15364260.png)
